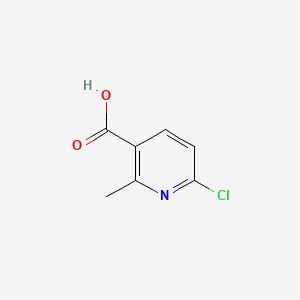

6-Chloro-2-methylnicotinic acid

Beschreibung

Significance of Pyridine (B92270) Carboxylic Acids in Chemical Synthesis and Biological Systems

Pyridine carboxylic acids are a class of organic compounds that feature a pyridine ring substituted with a carboxylic acid group. nih.govwikipedia.org The three primary isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These compounds are not merely simple organic acids; the presence of the nitrogen atom in the aromatic ring imparts distinct properties that make them highly versatile in both chemical synthesis and biological contexts. nih.gov

In chemical synthesis, the pyridine ring can be readily functionalized at various positions, allowing for the creation of a diverse array of derivatives. nih.gov The carboxylic acid group provides a handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid chlorides. chemistryjournal.net Furthermore, pyridine carboxylic acids and their derivatives can act as ligands, forming coordination complexes with a variety of metal ions. nih.gov This property is particularly useful in catalysis and the development of new materials. nih.govrsc.org

From a biological perspective, pyridine carboxylic acids are integral to numerous physiological processes. Nicotinic acid, also known as niacin or vitamin B3, is an essential human nutrient involved in a wide range of metabolic pathways. researchgate.netwikipedia.org It is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for redox reactions within the cell. mdpi.com Derivatives of pyridine carboxylic acids have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. nih.gov For instance, certain derivatives have been investigated for their potential to treat conditions like infections, inflammation, and even cancer. nih.gov The ability of these compounds to interact with biological targets, such as enzymes and receptors, underscores their importance in medicinal chemistry and drug discovery. nih.govnih.gov

Positioning of 6-Chloro-2-methylnicotinic Acid within Nicotinic Acid Derivatives Research

This compound occupies a specific and important niche within the broader field of nicotinic acid derivatives research. As a derivative of nicotinic acid (3-pyridinecarboxylic acid), it belongs to a class of compounds that has been extensively studied for its therapeutic potential. chemistryjournal.netresearchgate.net Research into nicotinic acid and its derivatives has historically focused on their lipid-lowering effects and their role in managing dyslipidemia. nih.govnih.govnih.gov

The introduction of substituents onto the nicotinic acid scaffold, such as the chloro and methyl groups in this compound, allows for the fine-tuning of its chemical and biological properties. The chlorine atom, being an electron-withdrawing group, can significantly influence the acidity of the carboxylic acid and the reactivity of the pyridine ring. The methyl group, an electron-donating group, can also impact the molecule's electronic distribution and steric profile.

This strategic substitution is a key aspect of modern drug design, enabling chemists to optimize the interaction of the molecule with its biological target, improve its pharmacokinetic properties, and potentially reduce undesirable side effects. ajrconline.org Therefore, this compound serves as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. For example, it is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib. google.com The study of such substituted nicotinic acid derivatives is crucial for expanding the therapeutic applications of this important class of compounds beyond their traditional use in lipid management. chemistryjournal.netresearchgate.net

Historical Context and Evolution of Academic Inquiry into Chlorinated Nicotinic Acid Analogues

The academic inquiry into chlorinated nicotinic acid analogues is rooted in the broader history of nicotinic acid research, which began with its synthesis in the 19th century and its later identification as a vitamin. wikipedia.org The initial focus was on understanding its physiological role and therapeutic applications in treating pellagra. wikipedia.org

The exploration of chlorinated derivatives gained momentum as synthetic methodologies in organic chemistry advanced, allowing for more precise and controlled modifications of the pyridine ring. The introduction of chlorine atoms was recognized as a strategy to modulate the biological activity of parent compounds. Early investigations into chlorinated pyridines were often driven by the search for new herbicides and pesticides, as halogenated organic compounds frequently exhibit potent biological effects.

In the context of medicinal chemistry, the synthesis of chlorinated nicotinic acid analogues, such as 2-chloronicotinic acid and 6-chloronicotinic acid, became a subject of interest for developing new therapeutic agents. google.comnist.gov For instance, 2-chloronicotinic acid is a known intermediate in the synthesis of the anti-inflammatory drug niflumic acid. google.com The development of synthetic routes to these chlorinated analogues, often involving multi-step processes, has been a focus of chemical research. google.comprepchem.com Over time, the focus has shifted from simple synthesis to the rational design of chlorinated nicotinic acid derivatives with specific biological targets in mind, a trend that continues to drive contemporary research in this area. The synthesis of analogues like 2′-fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine highlights the ongoing efforts to create novel compounds with potential applications in treating a range of central nervous system disorders. acs.org

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 137129-98-7 | C₇H₆ClNO₂ | 171.58 sigmaaldrich.comchemuniverse.comsigmaaldrich.com |

| Nicotinic acid | 59-67-6 | C₆H₅NO₂ | 123.11 wikipedia.orgwikipedia.org |

| 2-Chloronicotinic acid | 30529-70-5 | C₇H₆ClNO₂ | 171.58 matrixscientific.com |

| 6-Chloronicotinic acid | 5326-23-8 | C₆H₄ClNO₂ | 157.554 nist.gov |

| 6-Methylnicotinic acid | 3222-47-7 | C₇H₇NO₂ | 137.14 nih.gov |

| Methyl 2-chloro-6-methylnicotinate | 53277-47-7 | C₈H₈ClNO₂ | 185.61 nih.gov |

| Etoricoxib | 202409-33-4 | C₁₈H₁₅ClN₂O₂S | 358.84 |

| Niflumic acid | 4394-00-7 | C₁₃H₉F₃N₂O₂ | 282.22 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHDEIVHYSOLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673138 | |

| Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137129-98-7 | |

| Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Methylnicotinic Acid

Diverse Synthetic Routes to 6-Chloro-2-methylnicotinic Acid

The synthesis of this compound can be achieved through several pathways, broadly categorized into direct synthesis and multi-step approaches from various precursors.

Direct Synthesis Approaches

Direct synthesis methods often involve the chlorination of a pre-existing nicotinic acid derivative. One notable method involves the treatment of 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride (POCl₃). prepchem.com In this process, heating the reactants at 125°C for two hours, followed by purification, yields 2-chloro-6-methylnicotinic acid. prepchem.com The reaction mixture is poured onto ice, and the resulting solid is collected and crystallized from aqueous ethanol (B145695) to give the product as colorless fine needles with a 72% yield. prepchem.com

Another approach involves the oxidation of 2-methyl-5-ethylpyridine. This can be achieved using nitric acid at elevated temperatures. google.com The process entails mixing 2-methyl-5-ethylpyridine with sulfuric acid, heating the mixture, and then adding nitric acid. google.com Water and diluted nitric acid are continuously distilled off during the reaction. google.com

Multi-step Reaction Pathways from Precursors

Multi-step syntheses offer flexibility in introducing various functional groups. A common precursor for this compound is 2-chloro-3-cyano-6-methylpyridine. This intermediate can be hydrolyzed under acidic or basic conditions to yield the desired product. google.com For instance, reacting 2-chloro-3-cyano-6-methylpyridine with 75% sulfuric acid at 100°C for two hours, followed by cooling and precipitation in ice water, gives 2-chloro-6-methylnicotinic acid with an 85% yield. google.com

An alternative multi-step route starts from nicotinic acid derivatives. For example, methyl 6-chloronicotinate can be brominated at the 2-position using N-bromosuccinimide (NBS) and a radical initiator like AIBN under UV light. The resulting bromomethyl intermediate can then undergo further transformations.

Derivatization Strategies Utilizing this compound

The reactivity of the chloro, methyl, and carboxylic acid groups on the this compound scaffold makes it a versatile starting material for the synthesis of a wide array of derivatives.

Esterification Reactions (e.g., Methyl Esters)

The carboxylic acid group of this compound is readily esterified. A common method for preparing the methyl ester, methyl 6-chloro-2-methylnicotinate, involves reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. chemicalbook.com The mixture is refluxed, and after workup, the product is obtained in good yield. chemicalbook.com Another method for synthesizing methyl 6-methylnicotinate (B8608588) involves refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride for one hour. prepchem.com

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | Methanol, Sulfuric acid | Methyl 6-chloro-2-methylnicotinate | 75% | chemicalbook.com |

| 6-Methylnicotinic acid | Methanol, Hydrogen chloride | Methyl 6-methylnicotinate | - | prepchem.com |

Amination and Hydroxylation Pathways

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of amino and hydroxyl groups.

Amination: The conversion of this compound to 2-amino-6-methylnicotinic acid can be achieved by reaction with ammonia (B1221849). google.com This reaction is typically carried out in an autoclave at elevated temperatures (e.g., 170°C) for an extended period. google.comgoogle.com After the reaction, ammonia is removed under reduced pressure, and the product is isolated. google.com A catalyst-free and solvent-free method for the amination of 2-chloronicotinic acid with primary aromatic amines has also been reported, offering an environmentally friendly alternative. researchgate.net

Hydroxylation: The chloro group can be displaced by a hydroxyl group to form 2-hydroxy-6-methylnicotinic acid. This transformation can be catalyzed by enzymes. For example, certain bacteria can catalyze the regioselective hydroxylation of nicotinic acid at the C2 position. researcher.life Additionally, 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent enzyme, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. nsf.govnih.govresearchgate.net

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 2-Chloro-6-methylnicotinic acid | 28% Aqueous ammonia, 170°C, 40 hours | 2-Amino-6-methylnicotinic acid | - | google.com |

| 2-Chloro-3-cyano-6-methylpyridine | 28% Aqueous ammonia, 170°C, 7 hours; then Potassium hydroxide (B78521), 100°C, 3 hours | 2-Amino-6-methylnicotinic acid | 82.9% | google.com |

| 6-Hydroxynicotinic acid | 6-Hydroxynicotinate 3-monooxygenase, NADH | 2,5-Dihydroxypyridine | - | nsf.govnih.govresearchgate.net |

Exploration of Other Functional Group Transformations

The versatile nature of this compound allows for various other functional group transformations. For instance, the carboxylic acid can be converted to an amide. The synthesis of 2-chloro-6-methylnicotinamide (B1585770) involves treating 2-chloro-6-methylnicotinic acid with oxalyl dichloride to form the acid chloride, which is then reacted with ammonium (B1175870) hydroxide. chemicalbook.com

Furthermore, the chloro group can be involved in cross-coupling reactions, and the methyl group can be functionalized, expanding the synthetic utility of this important scaffold. The principles of functional group transformations, such as those involving electronic, solubility, and steric effects, are crucial in designing synthetic routes to novel derivatives. ashp.org

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalytic methods are fundamental in the synthesis of this compound and its derivatives, offering pathways to improved yields and more controlled reaction conditions. Various catalysts have been employed, ranging from transition metal complexes to Lewis acids, each facilitating specific transformations.

One notable catalytic approach involves the oxidation of substituted pyridines. For instance, in the synthesis of the related 6-chloronicotinic acid, cobalt acetate (B1210297) has been utilized as a catalyst. google.com This method involves the direct oxidation of 2-chloro-5-methylpyridine (B98176) with oxygen in the presence of the cobalt catalyst, providing a more direct route compared to traditional methods that may use stoichiometric and more hazardous oxidizing agents like potassium permanganate. google.com

Another significant catalytic application is in the chlorination and dechlorination reactions required to produce these compounds and their precursors. For example, zinc chloride (ZnCl₂) can act as a Lewis acid catalyst to facilitate chlorination reactions, enhancing the electrophilic substitution on the pyridine (B92270) ring. Conversely, palladium on carbon (Pd/C) is a well-established catalyst for dechlorination reactions, a key step in the synthesis of certain derivatives. google.com A patent describes the use of 10% Pd/C for the dechlorination of 2-chloro-6-methylnicotinic acid in the presence of sodium hydroxide to produce 6-methylnicotinic acid. google.com

Furthermore, the synthesis of derivatives can involve catalytic cross-coupling reactions. While not directly synthesizing the primary compound, these methods are crucial for creating a diverse range of derivatives. Asymmetric Suzuki-Miyaura-type coupling reactions, for instance, utilize palladium catalysts to form carbon-carbon bonds between a pyridine ring and various boronic acids, leading to a wide array of functionalized derivatives. nih.gov

The table below summarizes some of the catalytic approaches used in the synthesis of this compound and its related compounds.

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Oxidation | Cobalt Acetate | 2-chloro-5-methylpyridine, Oxygen | 6-chloronicotinic acid | google.com |

| Dechlorination | 10% Pd/C | 2-chloro-6-methylnicotinic acid | 6-methylnicotinic acid | google.com |

| Chlorination | Zinc Chloride (Lewis Acid) | Hydroxy-nicotinic acid precursor | Chloro-nicotinic acid derivative | |

| Cross-Coupling | Palladium complexes | Halogenated pyridine, Boronic acid | Functionalized pyridine derivative | nih.gov |

Principles of Green Chemistry in the Production of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. uniroma1.it These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. uniroma1.it

A key area of focus is the replacement of hazardous reagents with more environmentally benign alternatives. For example, the use of ozone as an oxidant in the synthesis of chloronicotinic acids represents a greener approach. google.com A patented method describes the synthesis of 2-chloronicotinic acid by using ozone generated from an ozone generator to oxidize 2-chloro-3-alkyl pyridine. This process, catalyzed by acetate, is noted for being less polluting and aligns with the tenets of green chemistry. google.com

Another green chemistry strategy is the move towards solvent-free or catalyst-free reaction conditions. A study on the synthesis of 2-anilino nicotinic acid derivatives, which are structurally related to the target compound, demonstrated an environmentally friendly method that proceeds without a solvent or catalyst. researchgate.net This approach not only simplifies the reaction setup and work-up but also significantly reduces chemical waste. researchgate.net

The choice of solvents is also a critical aspect of green chemistry. The use of greener solvents, such as 2-MeTHF (2-methyltetrahydrofuran) and CPME (cyclopentyl methyl ether), has been explored in the synthesis of related compounds to replace more hazardous traditional solvents. mdpi.com These alternative solvents are often derived from renewable resources and have better environmental, health, and safety profiles. mdpi.com

The table below outlines some of the green chemistry principles applied in the synthesis of nicotinic acid derivatives.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Safer Oxidants | Replacement of heavy metal oxidants | Use of ozone for the oxidation of a 2-chloro-3-alkyl pyridine to 2-chloronicotinic acid. | google.com |

| Solvent-Free Reactions | Eliminating the need for a reaction medium | Synthesis of 2-anilino nicotinic acid derivatives without a solvent. | researchgate.net |

| Use of Greener Solvents | Replacing hazardous solvents | Use of 2-MeTHF and CPME in the synthesis of related heterocyclic compounds. | mdpi.com |

| Waste Prevention | Reducing by-products | Direct oxidation methods that avoid the use of large amounts of acids or other reagents that generate significant waste. | google.com |

By integrating these catalytic and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Crystallographic Investigations of 6 Chloro 2 Methylnicotinic Acid and Its Analogs

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental in determining the precise three-dimensional arrangement of atoms within a molecule and confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural framework of 6-Chloro-2-methylnicotinic acid. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

In the ¹H NMR spectrum of a related compound, 2-chloro-6-methylaniline (B140736), distinct signals for the methyl and amino protons are observed at 2.20 and 4.01 ppm, respectively, while aromatic protons appear in the range of 6.65–7.15 ppm. researchgate.net For this compound, the proton signals would be expected in similar regions, with the carboxylic acid proton appearing as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum of 2-chloro-6-methylaniline shows seven distinct carbon signals, consistent with its molecular structure. researchgate.net The aromatic carbons resonate in the region of 118.5–141.4 ppm. researchgate.net For this compound, the carbonyl carbon of the carboxylic acid group would be expected to appear at a much lower field, typically around 165-185 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to resolve overlapping signals in the aromatic region and definitively assign the proton and carbon signals.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.6 | Singlet | -CH₃ |

| ¹H | ~7.5 | Doublet | H-5 |

| ¹H | ~8.2 | Doublet | H-4 |

| ¹H | ~13.0 | Broad Singlet | -COOH |

| ¹³C | ~24 | Quartet | -CH₃ |

| ¹³C | ~123 | Doublet | C-5 |

| ¹³C | ~140 | Doublet | C-4 |

| ¹³C | ~150 | Singlet | C-2 |

| ¹³C | ~152 | Singlet | C-6 |

| ¹³C | ~167 | Singlet | -COOH |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. thermofisher.comnih.gov

For this compound (C₇H₆ClNO₂), the theoretical monoisotopic mass is approximately 171.0087 Da. HRMS can verify this molecular weight with high precision. sigmaaldrich.comaccelachem.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45). libretexts.org For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak, which is a key signature for chlorine-containing compounds. miamioh.edu

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Lost | Fragment Structure |

| 171/173 | - | [M]⁺ |

| 154/156 | -OH | [M-OH]⁺ |

| 126/128 | -COOH | [M-COOH]⁺ |

| 136 | -Cl | [M-Cl]⁺ |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum of a carboxylic acid is characterized by several distinct absorption bands. libretexts.orgpg.edu.pl

A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.org The presence of the pyridine (B92270) ring will give rise to C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

For the related compound 2-chloro-6-methyl pyridine, bands observed at 1456 and 1458 cm⁻¹ are attributed to -CH deformation vibrations. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |

| Aromatic Ring | C=C, C=N Stretch | 1600-1400 | Medium to Strong |

| Methyl Group | C-H Stretch | 2980-2850 | Medium |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395, 950-910 | Medium, Broad |

| Alkyl Halide | C-Cl Stretch | 800-600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the pyridine ring. ijcps.org The combination of both techniques offers a more complete vibrational analysis. thermofisher.comrsc.org The Raman spectrum of this compound would show characteristic bands for the pyridine ring breathing modes and the C-Cl stretch.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. tsijournals.com The position and intensity of the absorption bands are influenced by the extent of conjugation within the molecule.

For this compound, the pyridine ring and the carboxylic acid group constitute a conjugated system. This is expected to result in π → π* and n → π* electronic transitions. A study on substituted nicotinic acids showed that the UV absorption maxima are influenced by the nature of the substituent and the solvent. tsijournals.com The absorption spectra of this compound would likely show strong absorption bands in the UV region, characteristic of substituted pyridine derivatives. researchgate.net The exact wavelength of maximum absorption (λmax) can be influenced by solvent polarity. academie-sciences.fr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For nicotinic acid derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the carboxylic acid group.

The electronic spectrum of nicotinic acid and its derivatives can be influenced by substituents on the pyridine ring and by the solvent environment. For instance, studies on analogs like 2-Chloro-6-methylaniline show absorption bands at 260, 285, and 306 nm when measured in an ethanol (B145695) solution. researchgate.net The conjugation effect in these aromatic systems leads to a lower transition energy, causing a red shift (a shift to longer wavelengths) in the absorption peaks. rsc.org

When nicotinic acid derivatives form complexes with metal ions, their UV-Vis spectra exhibit notable changes. In addition to the ligand-centered transitions (π → π, n → π), new bands corresponding to d-d electronic transitions and charge-transfer bands may appear. mdpi.comresearchgate.net For example, stability studies of ruthenium(II) complexes with nicotinic acid derivatives have been monitored by observing the variation in maximum absorbance for the π-π* and charge transfer bands in the 290–370 nm range over time. mdpi.com The specific wavelengths and intensities of these absorptions are dependent on the metal ion and the coordination geometry of the resulting complex. researchgate.net

X-ray Diffraction Studies of this compound and Related Nicotinic Acid Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These studies provide definitive data on molecular geometry, crystal packing, and intermolecular interactions.

Crystal Structure Determination and Molecular Geometry

While specific crystallographic data for this compound is not widely published, extensive studies on its close analogs, such as 6-methylnicotinic acid and other nicotinic acid derivatives, provide a clear picture of the expected structural characteristics.

6-Methylnicotinic acid, for example, crystallizes in the monoclinic system with the space group P2₁, and its non-hydrogen atoms are nearly coplanar. researchgate.netiucr.org The polymorphism of nicotinic acid analogs has also been investigated, revealing that different crystalline forms can be obtained for the same compound. uky.edu The crystal structures of metal complexes containing nicotinic acid derivatives are diverse, ranging from simple monomeric units to complex one-, two-, or three-dimensional coordination polymers. researchgate.netrsc.org The final structure is heavily dependent on the metal ion, the counter-ions present, and the specific substituents on the nicotinic acid ligand. rsc.org

Below is a table summarizing crystallographic data for 6-methylnicotinic acid and a representative metal complex.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 6-Methylnicotinic acid | C₇H₇NO₂ | Monoclinic | P2₁ | a = 3.8788(8) Å b = 13.634(3) Å c = 6.1094(12) Å β = 90.51(3)° | researchgate.netiucr.org |

| [Cu₁.₅(tfc)₃(H₂O)₄]·3H₂O (Htfc = 4-(trifluoromethyl)nicotinic acid) | C₂₁H₁₇Cu₁.₅F₉N₃O₁₀ | Orthorhombic | Pccn | a = 44.507(2) Å b = 10.7710(6) Å c = 11.7544(7) Å | cjsc.ac.cn |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound and its analogs is governed by a network of non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: A characteristic feature of nicotinic acids is the formation of strong O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule. iucr.orgacs.org This interaction often leads to the formation of chains or zigzag patterns in the crystal lattice. acs.org In the crystal structure of 6-methylnicotinic acid, intermolecular O—H···N and weaker C—H···O hydrogen bonds are observed. iucr.org When these molecules form metal complexes or co-crystals, the hydrogen bonding patterns can become more intricate, involving head-to-head dimers via carboxyl groups, or interactions with co-crystallized solvent or water molecules. rsc.org

| Compound | Interaction Type | Description | Distance (Å) | Reference |

|---|---|---|---|---|

| 6-Methylnicotinic acid | Hydrogen Bond | Intermolecular O—H···N | 2.664(4) | iucr.org |

| 6-Methylnicotinic acid | π-π Stacking | Face-to-face distance between parallel pyridine rings | 3.466(17) | researchgate.netiucr.org |

| Nicotinic acid | Hydrogen Bond | Intense H-bond between pyridine N and carboxyl group | Not specified | acs.org |

Complexation Behavior with Metal Ions

Nicotinic acid and its derivatives are versatile ligands that coordinate to metal ions in various ways, a behavior critical to the formation of coordination compounds and metal-organic frameworks. The coordination typically involves the pyridine nitrogen atom and/or one or both oxygen atoms of the carboxylate group. researchgate.net

Studies show that nicotinic acid can act as a monodentate ligand, coordinating through the pyridine nitrogen. researchgate.net However, it can also act as a bridging ligand or a bidentate chelating agent, depending on the metal ion and reaction conditions. d-nb.info For example, silver(I) has been shown to form complexes with (2-chloro-6-methylnicotinato). researchgate.net Similarly, Mn(II) and Ni(II) complexes with 6-methylnicotinic acid have been synthesized and characterized. researchgate.net

Computational Chemistry and Quantum Chemical Analyses of 6 Chloro 2 Methylnicotinic Acid

Density Functional Theory (DFT) Applications in Understanding Electronic and Vibrational Properties

No published studies were found that applied DFT to analyze the electronic and vibrational properties of 6-chloro-2-methylnicotinic acid.

Geometry Optimization and Equilibrium Structures

Specific data on the optimized geometry and equilibrium structure of this compound from DFT calculations have not been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

An FMO analysis, including the calculation of the HOMO-LUMO energy gap for this compound, is not available in the current literature.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites

MESP maps and the identification of reactivity sites for this compound have not been detailed in published research.

Prediction of Spectroscopic Parameters

There are no available DFT-based predictions of the spectroscopic parameters (such as IR or Raman spectra) for this compound.

Quantum Chemical Descriptors for Reactivity and Stability

Calculations of quantum chemical descriptors for this compound are not present in the reviewed literature.

Hardness, Softness, Electronegativity, and Ionization Potential

Specific values for chemical hardness, softness, electronegativity, and ionization potential for this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. mdpi.com

For a series of derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors can be categorized as constitutional, geometrical, and physicochemical. mdpi.com Examples include molecular weight, logP (lipophilicity), molar refractivity, and electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com The predictive power of the model is then rigorously validated.

In a hypothetical QSAR study on anticancer derivatives of a similar scaffold, 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide, it was found that the natural charge on a specific carbon atom and the HOMO energy were highly correlated with the cytotoxic activity against the MCF-7 breast cancer cell line. nih.govmdpi.com Similarly, for the HCT-116 colon cancer cell line, the natural charge on a carbon atom and the electrostatic charge on a nitrogen atom were identified as key determinants of activity. nih.govmdpi.com These findings suggest that electronic properties are crucial for the biological activity of these compounds.

Based on these principles, a QSAR model for this compound derivatives could reveal the importance of the chloro and methyl substitutions on the pyridine (B92270) ring, as well as the electronic properties of the carboxylic acid group, in determining their biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Governs reaction mechanisms, electrostatic interactions, and charge transfer processes. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target. nih.gov

A molecular docking simulation of this compound into the active site of a putative target enzyme would involve:

Preparation of Receptor and Ligand: The 3D structures of the target protein and this compound are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Algorithm: A docking program explores a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. Lower scores generally indicate a more favorable binding interaction. nih.gov

The interaction analysis from a docking study of this compound would likely reveal key interactions such as:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the aromatic pyridine ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Functional Group(s) Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Carboxylic acid, Pyridine nitrogen | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic | Methyl group, Pyridine ring | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond | Chloro group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

Advanced Intermolecular Interaction Analysis from Theoretical Perspectives

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a 3D surface defined around a molecule that represents the region in space where the electron density of the molecule is greater than that of all other molecules in the crystal.

Key features of a Hirshfeld surface analysis include:

d_norm Surface: This property is mapped onto the Hirshfeld surface to identify close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii and represent strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas represent contacts around the van der Waals separation. nih.gov

Fingerprint Plots: These are 2D histograms that summarize the intermolecular contacts in the crystal. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the Hirshfeld surface to the nearest atom external and internal to the surface, respectively. The distribution of these points creates a characteristic "fingerprint" for the molecule's packing environment. nih.gov

For this compound, a Hirshfeld surface analysis would likely highlight the following interactions:

O···H/H···O contacts: These would appear as sharp spikes in the fingerprint plot, indicative of strong hydrogen bonding involving the carboxylic acid group.

Cl···H/H···Cl contacts: These would represent interactions involving the chlorine atom.

C···H/H···C contacts: These arise from interactions involving the pyridine ring and methyl group. nih.gov

H···H contacts: These typically represent a large percentage of the surface and correspond to van der Waals forces. nih.gov

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. mdpi.com The RDG is a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be distinguished. mdpi.com

The RDG plot typically shows:

Strong, attractive interactions (e.g., hydrogen bonds): These appear as spikes at negative values of sign(λ₂)ρ.

Weak, van der Waals interactions: These are found at values of sign(λ₂)ρ close to zero.

Strong, repulsive interactions (e.g., steric clashes): These appear at positive values of sign(λ₂)ρ.

An RDG analysis of a dimer of this compound would likely show a large, low-density region between the molecules, with specific areas corresponding to the different types of non-covalent interactions holding the dimer together, such as hydrogen bonds between the carboxylic acid groups and weaker van der Waals interactions between the pyridine rings.

Medicinal Chemistry and Biological Activity of 6 Chloro 2 Methylnicotinic Acid Derivatives

Role as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

6-Chloro-2-methylnicotinic acid and its related structures are significant intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comontosight.ai They act as foundational building blocks for creating more complex molecules with desired biological activities. chemimpex.comontosight.ai The modification of the nicotinic acid core is a common strategy in drug discovery to develop compounds with specific therapeutic effects, such as antimicrobial or anticancer properties. ontosight.ai

The strategic inclusion of a chlorine atom, as seen in this compound, is a well-established tactic in medicinal chemistry. chemrxiv.org This halogen can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance its biological activity and make it a more viable drug candidate. chemrxiv.org The development of derivatives from a core structure, or "scaffold," is a fundamental concept in identifying lead compounds—molecules that show promising activity towards a specific biological target and form the basis for further optimization into a potential drug. ontosight.ainih.gov For instance, 2-amino-6-methylnicotinic acid, which can be synthesized from 2-chloro-6-methylnicotinic acid, is used as an intermediate in the manufacturing of various medicines and agricultural chemicals. google.com

Investigation of Antimicrobial Efficacy

Derivatives of nicotinic acid are recognized for their potential to combat microbial growth, a property that is actively being explored for the development of new antimicrobial agents.

Various derivatives of nicotinic acid have demonstrated notable antibacterial efficacy. Studies have shown that metal complexes of 2-hydroxy-6-methylnicotinic acid, a related compound, exhibit activity against several bacterial strains. ijcps.orgresearchgate.net For example, complexes with Cobalt (II), Nickel (II), and Copper (II) were effective against E. coli, B. subtilis, and S. aureus, respectively. ijcps.org

Similarly, newly synthesized acylhydrazones based on the nicotinic acid structure have shown very significant activity against Gram-positive bacteria. nih.gov Some of these compounds also demonstrated efficacy against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, a significant challenge in modern medicine. nih.govmdpi.com Research has also pointed to the inherent antibacterial properties of compounds like 6-chloro-5-methylnicotinic acid. ontosight.ai

Table 1: Antibacterial Activity of 2-Hydroxy-6-methylnicotinic Acid Metal Complexes

| Metal Complex | Test Bacteria | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Co(II) Complex | E. coli | 18 |

| S. aureus | 15 | |

| B. subtilis | 16 | |

| Ni(II) Complex | E. coli | 16 |

| S. aureus | 17 | |

| B. subtilis | 18 | |

| Cu(II) Complex | E. coli | 17 |

| S. aureus | 18 | |

| B. subtilis | 17 |

Source: Adapted from research on metal complexes of nicotinic acid derivatives. ijcps.org

The antifungal potential of nicotinic acid derivatives has also been a subject of investigation. Acylhydrazone derivatives have been reported to possess activity against fungi of the Candida genus. nih.gov Furthermore, 6-chloro-5-methylnicotinic acid has been identified as having potential antifungal properties. ontosight.ai In the search for new agricultural fungicides, derivatives of Chimonanthus praecox incorporating a nicotinic acid moiety were synthesized and tested. Some of these complex molecules showed promising antifungal activity against various plant pathogens. nih.gov For example, compound b15 had a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Phytophthora infestans, and compound b17 had an MIC of 1.95 µg/mL against Sclerotinia sclerotiorum. nih.gov

Table 2: Antifungal Activity of Selected Chimonanthus praecox Derivatives

| Compound | Sclerotinia sclerotiorum (MIC µg/mL) | Verticillium dahliae (MIC µg/mL) | Phytophthora infestans (MIC µg/mL) |

|---|---|---|---|

| b15 | 31.25 | 15.62 | 1.95 |

| b16 | 3.9 | 7.81 | 3.9 |

| b17 | 1.95 | 3.9 | 3.9 |

Source: Adapted from research on Chimonanthus praecox derivatives. nih.gov

Assessment of Anti-inflammatory Responses

Nicotinic acid derivatives have been evaluated for their ability to modulate inflammatory processes. ijcps.orgresearchgate.netnih.gov Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is a notable example of a 2-(arylamino)nicotinic acid derivative with potent anti-inflammatory attributes. d-nb.info

Research into novel nicotinic acid derivatives has identified compounds with significant anti-inflammatory activity. nih.gov In one study, certain synthesized compounds exhibited potent inhibition of nitrite, a marker for inflammation. nih.gov The most active of these were found to comparably inhibit inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2, when tested in macrophage cell lines. nih.gov Another study on ontosight.aiCurrent time information in Bangalore, IN.smolecule.comtriazino[2,3-c]quinazoline derivatives, developed through bioisosteric replacement, identified a lead compound with significant anti-inflammatory effects. mdpi.com This compound, 2e , not only reduced paw edema in rats by 53.41% but also significantly decreased levels of COX-2, IL-1β, C-reactive protein, iNOS, and nitrotyrosine, indicating a multi-faceted impact on inflammatory pathways. mdpi.com

Table 3: Effect of Lead Compound 2e on Inflammatory Markers

| Marker | % Decrease Compared to Control |

|---|---|

| COX-2 | 82.5% |

| IL-1β | 89.5% |

| C-reactive protein | 77.1% |

| iNOS | 45.6% |

| Nitrotyrosine | 70.3% |

Source: Adapted from research on triazinoquinazoline derivatives. mdpi.com

Evaluation of Antioxidant Capacities

The capacity of nicotinic acid derivatives to act as antioxidants has been explored, although results vary depending on the specific molecular structure. Antioxidants are crucial for neutralizing harmful free radicals in the body. mdpi.com Their mechanism often relies on specific structural features, such as phenolic hydroxyl groups, that can donate a hydrogen atom and form a stable radical. mdpi.com

In a study evaluating various nicotinic acid derivatives, most were found to lack significant radical scavenging activity in a DPPH assay when compared to the standard antioxidant, ascorbic acid. nih.gov However, there were exceptions, such as 2-Methylthio-NA and 6-Morpholine NA, which showed some, albeit modest, activity. nih.gov In a different context, a study on coumarin (B35378) derivatives found that a 6-chloro-substituted version exhibited a consistently high antioxidant effect, suggesting the chloro-group can play a positive role in this biological activity. mdpi.com

Table 4: Antioxidant Activity of Selected Nicotinic Acid (NA) Derivatives

| Compound | DPPH Scavenging Activity (IC₅₀ in µM) |

|---|---|

| Ascorbic Acid (Reference) | 7.49 ± 1.36 |

| 2-Methylthio-NA | 2869.56 |

| 6-Morpholine NA | 1162.48 |

| Other NA derivatives | Non-inhibitory in micromolarity |

Source: Adapted from research on the antioxidant effects of nicotinic acids. nih.gov

Enzyme Modulation and Inhibition Studies

Derivatives of this compound are utilized in biochemical research for studies related to enzyme inhibition and receptor binding, which helps in understanding metabolic pathways and identifying potential therapeutic targets. chemimpex.comontosight.ai The ability of these compounds to interact with and modulate the activity of enzymes is a key area of interest in drug discovery.

For example, Flunixin is known to be a cyclooxygenase (COX) inhibitor. d-nb.info Molecular docking studies have been used to predict the affinity of novel derivatives for the active sites of COX-1 and COX-2 enzymes, with results often correlating with observed anti-inflammatory activity. mdpi.com Other research has led to the development of nicotinic acid derivatives that act as potent inhibitors of different enzymes. One such example is a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that were identified as dual inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral replication. mdpi.com Furthermore, a β-carboline derivative, which incorporates a pyridinecarboxamide structure, was optimized to create a selective inhibitor of IκB kinase (IKK), an enzyme involved in the NF-κB signaling pathway that plays a role in inflammation. researchgate.net These examples highlight the broad potential of nicotinic acid-based structures to modulate the activity of a diverse range of enzymes.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR investigations have been crucial in identifying key structural motifs that govern their biological activity. These derivatives serve as versatile scaffolds for developing agents targeting a range of diseases. chemimpex.com

A prominent example involves the use of this compound as a starting material for the synthesis of multi-fused S,N-heterocyclic compounds designed to target α-synuclein (α-syn) aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. preprints.org In one such study, a pyrrolo[3,4-b]pyridin-5-one core, constructed from this compound, was derivatized to explore the SAR for α-synuclein binding affinity. preprints.org

The investigations revealed several critical structural determinants for activity:

Influence of Ring Position: Shifting a pyridine (B92270) ring from the C-2 to the C-3 position on the central scaffold, as seen in the comparison between different isomers, resulted in a significant decrease in potency. preprints.org

Impact of Heterocyclic Moieties: The nature of the heterocyclic ring system proved to be a critical factor. For instance, an N-methylpyrazole ring was found to be more effective for potency than a pyridine ring at the same position. preprints.org

Role of Linking Groups: The introduction of a piperazine (B1678402) moiety at specific positions on the scaffold consistently led to improved activity in several analogues. preprints.org For example, the presence of a piperazine ring at the left-hand side (LHS) of the molecule enhanced potency. preprints.org

These findings highlight how systematic modifications to the core structure derived from this compound can fine-tune the biological activity. The general approach in such SAR studies is to test how different chemical groups affect the interactions between the compound and its biological target, thereby guiding the design of more potent molecules. acs.org

Table 1: SAR Insights for α-Synuclein Targeting Compounds

| Compound ID | Structural Modification Compared to Reference | Impact on Potency | Reference |

| LMD-041 | Pyridine ring at C-3 position of central scaffold. | Diminished Potency | preprints.org |

| LMD-063 | N-methylpyrazole ring instead of pyridine. | More Effective | preprints.org |

| LMD-045 | Incorporation of a piperazine ring at LHS. | Improved Potency | preprints.org |

| LMD-044 | Presence of a piperazine moiety at LHS. | Improved Activity | preprints.org |

Exploration of Interactions with Biological Targets and Pathways

The therapeutic potential of this compound derivatives is defined by their interaction with specific biological targets and pathways. Identifying these targets is a key objective of medicinal chemistry research. chemimpex.com

Derivatives of this compound have been synthesized to interact with a variety of biological targets, including enzymes and receptors involved in complex disease processes. chemimpex.com

α-Synuclein Aggregates: As detailed in the SAR section, a significant area of research has been the development of compounds that bind to α-synuclein aggregates. preprints.org this compound serves as a key precursor for creating heterocyclic systems that can specifically interact with these protein accumulations, which are hallmarks of synucleinopathies such as Parkinson's disease and dementia with Lewy bodies. preprints.org The goal is to develop agents for both therapeutic intervention and diagnostic imaging, such as Positron Emission Tomography (PET). preprints.org

Enzyme Inhibition: The nicotinic acid scaffold is a well-known pharmacophore that can be modified to inhibit various enzymes. Derivatives of this compound and related structures have been investigated as potential inhibitors of enzymes implicated in cancer and Alzheimer's disease. ontosight.ai For example, related nicotinic acid derivatives have been explored for their potential to target histone deacetylases (HDACs) and NAD⁺-dependent enzymes, suggesting a role in epigenetic modulation and cellular redox reactions. vulcanchem.com

PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. atlantis-press.com A key intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which can be conceptually linked to substituted chloro-methyl-nicotinic acid precursors, is used to synthesize quinoline (B57606) inhibitors targeting this pathway. atlantis-press.com This indicates that derivatives originating from this chemical class can be designed to function as inhibitors of critical nodes in cancer-related signaling cascades, such as the mTOR protein. atlantis-press.com

Researchers utilize these derivatives in biochemical assays to study enzyme inhibition and receptor binding, which helps in elucidating metabolic pathways and identifying potential new therapeutic targets. chemimpex.com

Analytical Methodologies for the Research and Development of 6 Chloro 2 Methylnicotinic Acid

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of 6-Chloro-2-methylnicotinic acid, enabling the separation, identification, and quantification of the compound and any associated impurities. These techniques are crucial for ensuring the purity of the substance during synthesis and formulation development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of this compound. Its application allows for the effective separation of the main component from starting materials, intermediates, and degradation products.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this analysis. In this method, a non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is often employed, which contains octadecylsilane (B103800) as the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. The ratio of these solvents can be adjusted to optimize the separation, and the method can be run in either isocratic (constant mobile phase composition) or gradient (variable mobile phase composition) mode to achieve the desired resolution. Purity levels of over 98% can be monitored using this technique.

For related isomers like 2-Chloro-6-methylnicotinic acid, specific methods have been developed that can be adapted. One such method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), the non-volatile phosphoric acid is typically substituted with a volatile acid, such as formic acid. sielc.com

Table 1: Example HPLC Conditions for Analysis of Chloro-methylnicotinic Acid Isomers

| Parameter | Condition 1 (for this compound) | Condition 2 (for 2-Chloro-6-methylnicotinic acid) |

|---|---|---|

| Column | C18 | Newcrom R1 |

| Mobile Phase | Acetonitrile / Water | Acetonitrile / Water / Phosphoric Acid |

| Detector | UV | UV/MS-compatible (with formic acid) |

| Application | Purity Monitoring | Quantitative Analysis |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. chemijournal.com For non-volatile compounds, a derivatization step may be necessary to convert the analyte into a more volatile form. Given that this compound is a solid with a carboxylic acid functional group, derivatization to form a more volatile ester (e.g., a methyl ester) is a common strategy to facilitate GC analysis.

The GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. ajpaonline.com The separation is based on the differential partitioning of the components between the gas and stationary phases. While specific GC methods for this compound are not extensively detailed in publicly available literature, analysis of related isomers such as 2-chloro-6-methylisonicotinic acid has been reported using GC to determine purity. avantorsciences.com

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of selectivity and sensitivity. nih.gov For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. ajpaonline.comresearchgate.net

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. researchgate.net This is especially useful for identifying unknown impurities and confirming the molecular weight of the main component. In the context of this compound synthesis, LC-MS/MS (tandem mass spectrometry) can be employed to detect and identify trace-level impurities by analyzing their fragmentation patterns. The use of electrospray ionization (ESI) is common for polar molecules like this compound, and the resulting mass spectra can provide structural information. For instance, the mass spectrum of the related 6-methyl nicotinic acid shows characteristic fragmentation that can be used for its identification. researchgate.net

GC-MS integrates gas chromatography with mass spectrometry. ajpaonline.com It is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds. chemijournal.com After separation in the GC column, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification by comparison to spectral libraries. researchgate.net GC-MS is a cornerstone for analyzing complex mixtures and identifying trace components. ajpaonline.com

Table 2: Overview of Hyphenated Techniques

| Technique | Separation Principle | Detection Principle | Key Applications for this compound |

|---|---|---|---|

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measures the mass-to-charge ratio of ionized molecules. | Purity analysis, impurity identification, quantitative analysis, molecular weight confirmation. chemijournal.comresearchgate.net |

| GC-MS | Differential partitioning between a gaseous mobile phase and a stationary phase. | Measures the mass-to-charge ratio of ionized and fragmented molecules. | Analysis of volatile impurities, identification of by-products (potentially after derivatization). chemijournal.comajpaonline.com |

Spectrophotometric Methods for Analytical Characterization

Spectrophotometric methods involve the interaction of electromagnetic radiation with the analyte and are used for both qualitative and quantitative analysis.

For this compound, UV-Visible spectrophotometry can be used for quantitative analysis. The presence of the pyridine (B92270) ring, a chromophore, results in the absorption of UV light. By measuring the absorbance at a specific wavelength (λmax), the concentration of the compound in a solution can be determined using the Beer-Lambert law. This method is often used as a detection technique in HPLC.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The analysis of the vibrational spectra of this compound can confirm the presence of the carboxylic acid, the C-Cl bond, the methyl group, and the pyridine ring structure. For the related compound 6-Chloronicotinic acid, FT-Raman spectroscopy has been used for spectral characterization. nih.gov These techniques are invaluable for structural confirmation and for identifying polymorphic forms of the solid material.

Future Perspectives and Emerging Research Avenues for 6 Chloro 2 Methylnicotinic Acid

Integration with Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the landscape of drug discovery and material science. arxiv.orgnih.gov For 6-chloro-2-methylnicotinic acid, these computational tools offer a pathway to accelerate the design of novel molecules with enhanced properties.

Furthermore, explainable AI (XAI) models are becoming crucial in understanding the predictions made by these complex algorithms. arxiv.org By providing insights into the model's decision-making process, XAI can help researchers understand the structure-activity relationships of newly designed compounds, fostering more informed and targeted research. arxiv.org ML models can also predict the outcomes of chemical reactions, aiding in the selection of the most efficient synthetic routes for novel derivatives of this compound. nih.gov The application of AI in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can further streamline the development process, identifying potentially problematic compounds early on. arxiv.org

Novel Synthetic Approaches and Catalyst Development

The synthesis of this compound and its derivatives is a critical area of research, with a continuous drive towards more efficient, sustainable, and selective methods.

Traditional synthesis methods often involve multi-step processes. For instance, 2-chloro-6-methylnicotinic acid can be prepared from 2-hydroxy-6-methyl-nicotinic acid by heating with phosphorus oxychloride. prepchem.com Another route involves the hydrolysis of 3-cyano-6-methyl-2(1H)-pyridone in sodium hydroxide (B78521) to produce 2-chloro-6-methylnicotinic acid with high purity. Patents also describe the preparation of its methyl ester through esterification, followed by a dechlorination reaction. google.com

Future research is focused on the development of novel catalysts to improve these synthetic routes. Boric acid has been investigated as a cost-effective and non-toxic catalyst for the synthesis of 2-(arylamino) nicotinic acid derivatives from 2-chloronicotinic acid, suggesting its potential application for related compounds. d-nb.info The use of microwave-assisted synthesis has also been shown to be a rapid and efficient method for preparing complexes of related nicotinic acid derivatives, offering a greener alternative to conventional heating. researchgate.net

The development of zirconium-based catalysts is another promising avenue. These catalysts have shown effectiveness in the synthesis of various heterocyclic compounds and could be adapted for the production of this compound derivatives. rsc.org The exploration of one-pot synthesis methods, as demonstrated in the production of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine, also holds promise for streamlining the synthesis of related compounds. google.com

Expansion of Biological Application Domains

While this compound is a valuable synthetic intermediate, its derivatives have shown a range of biological activities, pointing towards a broad spectrum of potential therapeutic applications.

Research has indicated that nicotinic acid derivatives possess antimicrobial, anti-inflammatory, and potential anticancer properties. smolecule.com For example, 6-Chloro-5-hydroxy-2-methylnicotinic acid has been studied for its ability to inhibit the growth of various microbial strains and for its potential anti-inflammatory effects. smolecule.com Similarly, methyl 6-chloro-2-(chloromethyl)nicotinate has shown antimicrobial and potential anticancer activities. Derivatives of 6-chloro-5-methylnicotinic acid have also been investigated for their antibacterial and antifungal properties, as well as for their potential as enzyme inhibitors in diseases like cancer and Alzheimer's. ontosight.ai

Future research will likely focus on expanding these biological applications. High-throughput screening of libraries of this compound derivatives against a wider range of biological targets could uncover novel therapeutic uses. The compound's scaffold can be used to design molecules targeting neurological disorders or for the development of new agrochemicals like herbicides and pesticides. chemimpex.com The unique structural features of this compound allow for modifications that can lead to improved efficacy and specificity for various biological targets. chemimpex.com

Development of Advanced Materials Incorporating Nicotinic Acid Scaffolds

The utility of this compound extends beyond the life sciences into the realm of material science. The nicotinic acid scaffold provides a versatile platform for the development of advanced materials with unique properties.

Derivatives of this compound have been explored in the development of novel materials such as polymers and coatings. chemimpex.com The presence of the chlorine atom and the carboxylic acid group allows for various chemical modifications, making it a useful building block for creating functional polymers. These materials could find applications in areas requiring enhanced durability and specific surface properties. chemimpex.com

Future research in this area could involve the incorporation of this compound into metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The nicotinic acid moiety could act as a ligand to coordinate with metal ions, forming novel MOF structures with tailored properties. The development of new polymers and specialty chemicals using this compound as an intermediate is also a promising area of research. smolecule.com

Research Findings on this compound and Derivatives

| Compound | CAS Number | Molecular Formula | Key Research Findings |

| This compound | 137129-98-7 | C7H6ClNO2 | Serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comsynthonix.com |

| 6-Chloro-5-hydroxy-2-methylnicotinic acid | Not Available | C9H8ClN3O3 | Exhibits antimicrobial and potential anti-inflammatory properties. smolecule.com |

| Methyl 6-chloro-2-(chloromethyl)nicotinate | 1093879-99-2 | C8H7Cl2NO2 | Shows antimicrobial and potential anticancer activity; used as a precursor for pharmaceuticals. |

| 2-Chloro-6-methylnicotinic acid | 30529-70-5 | C7H6ClNO2 | Used in biochemical research for enzyme inhibition and receptor binding studies. chemimpex.combldpharm.com |

| 6-Chloro-5-methylnicotinic acid | 66909-29-3 | C7H6ClNO2 | Investigated for antibacterial, antifungal properties, and as a potential enzyme inhibitor. ontosight.ai |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Chloro-2-methylnicotinic acid in laboratory settings?

- Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activating agents like HOBT. For example, a similar compound (2-amino-6-chloronicotinic acid) was synthesized via a 16-hour reaction in DMF at 25°C with triethylamine and ammonium chloride . Optimize stoichiometry (e.g., 1:1.2:2 molar ratio of substrate:HOBT:EDCI) and monitor progress using TLC (silica gel, butanol/water/acetic acid 60:25:15) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Post-synthesis purification involves recrystallization or column chromatography. Validate purity via HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile derivatives). For trace impurities, use TLC with UV detection, ensuring a single spot . Store purified samples at 0°C–6°C to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Employ / NMR (DMSO-) to confirm substituent positions.

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values).

- Mass Spectrometry : Use ESI-MS or GC-MS for molecular ion confirmation.

- Thermal Analysis : Determine melting point (e.g., ~99°C for structurally related compounds) .

Advanced Research Questions

Q. How can contradictory data regarding the stability of this compound under varying pH and temperature conditions be resolved?

- Methodological Answer : Conduct systematic stability studies:

- Experimental Design : Expose the compound to pH 3–9 buffers at 25°C–60°C for 1–30 days.

- Analysis : Quantify degradation via LC-MS, identifying metabolites (e.g., hydrolysis products like 6-chloronicotinic acid) .

- Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions. Use meta-analytical frameworks to reconcile conflicting datasets .

Q. What strategies optimize the yield of this compound in multi-step reactions?

- Methodological Answer :

- Reagent Optimization : Screen coupling agents (e.g., DCC vs. EDCI) and solvents (DMF vs. THF) for efficiency.

- Catalysis : Explore Pd-mediated cross-coupling for regioselective methylation .

- In Situ Monitoring : Use FTIR or inline NMR to detect intermediates and adjust reaction parameters dynamically.

- Scale-Up : Maintain inert atmospheres (N/Ar) to minimize side reactions during large-scale synthesis .

Q. How does the electronic environment of the methyl and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. Compare with experimental kinetic data (e.g., SNAr reaction rates with amines).

- Substituent Effects : The chloro group at position 6 enhances electrophilicity at position 2, while the methyl group sterically hinders ortho positions. Validate via Hammett plots or X-ray crystallography (if crystals are obtainable) .

Data Reporting and Reproducibility

- Guidelines : Document all experimental parameters (e.g., solvent purity, instrument calibration) to ensure reproducibility . For crystallography, use SHELX suites for structure refinement and report R/wR values <5% .

- Contamination Risks : Avoid drainage contamination due to potential ecotoxicity; use closed systems for waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.